5-Methylthiophene-2-sulfonyl chloride
Overview
Description
5-Methylthiophene-2-sulfonyl chloride is a chemical compound with the empirical formula C5H5ClO2S2 and a molecular weight of 196.68 g/mol . It is also known by its CAS number 55854-45-0 . This compound belongs to the class of heterocyclic building blocks and has various applications in organic synthesis.
Synthesis Analysis
One method for synthesizing 5-Methylthiophene-2-sulfonyl chloride involves using chlorosulfonic acid. This procedure offers advantages over direct sulfonation, as sulfonyl chlorides are usually soluble in organic solvents and can be easily separated from the reaction mixture. The resulting sulfonyl chloride serves as a useful intermediate for further reactions .
Molecular Structure Analysis
The molecular structure of 5-Methylthiophene-2-sulfonyl chloride consists of a thiophene ring with a sulfonyl chloride group attached at the 2-position. The compound is represented by the SMILES string: Cc1ccc(s1)S(Cl)(=O)=O
. The chlorine atom is bonded to the sulfur atom, forming the sulfonyl chloride functional group.
Chemical Reactions Analysis
5-Methylthiophene-2-sulfonyl chloride can participate in various chemical reactions, including electrophilic aromatic substitution. In this process, an electrophile attacks the carbon atoms of the aromatic ring, leading to the formation of a cationic intermediate. The aromatic ring is regenerated from this intermediate by the loss of a proton from the sp3-hybridized carbon .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Pharmaceuticals and Agrochemicals
5-Methylthiophene-2-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. For instance, 2-Chloro-5-methylthiophene, a derivative of 5-Methylthiophene-2-sulfonyl chloride, has been identified as a versatile intermediate in these industries. Its production through the reaction of 2-methylthiophene with sulfuryl chloride is notable for its efficiency and high yield, which is crucial in the synthesis of these compounds (Yang, 2010).
Development of Antiviral Agents
In the field of medicinal chemistry, derivatives of 5-Methylthiophene-2-sulfonyl chloride have been used to create antiviral agents. One study involved synthesizing a series of sulfonamide derivatives starting from 4-chlorobenzoic acid. These derivatives demonstrated certain anti-tobacco mosaic virus activities, highlighting the potential of 5-Methylthiophene-2-sulfonyl chloride derivatives in the development of new antiviral therapies (Chen et al., 2010).
Antioxidant and Chelating Agents
Research has shown that dihydropyridine derivatives, for which 5-Methylthiophene-2-sulfonyl chloride can serve as a precursor, act as potent antioxidants and metal chelating agents. These properties are significant in treating diseases associated with metal-induced oxidative stress (Sudhana & Adi, 2019).
Detection of Sulfonamide Compounds
In analytical chemistry, poly(3-methylthiophene) electrodes, which can be derived from compounds like 5-Methylthiophene-2-sulfonyl chloride, have been utilized for the detection of sulfonamide compounds. Such applications are important in veterinary medicine and other fields requiring the analysis of sulfonamide presence (Msagati & Ngila, 2002).
Heterocyclic Compound Reactions
5-Methylthiophene-2-sulfonyl chloride is involved in various reactions to produce heterocyclic compounds. These reactions are pivotal in the development of diverse organic compounds with potential applications in drug development and other areas of chemical research (Obafemi, 1982).
Solid-Phase Synthesis of Heterocycles
The solid-phase synthesis of heterocycles, such as 1,3-oxazolidin-2-ones, has been achieved using polymer-supported sulfonyl chloride. This methodology is important for creating compounds with antibacterial activity, which are vital in the pharmaceutical industry (Holte, Thijs, & Zwanenburg, 1998).
Future Directions
properties
IUPAC Name |
5-methylthiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2S2/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGRRHYGHGJEKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496437 | |
Record name | 5-Methylthiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylthiophene-2-sulfonyl chloride | |
CAS RN |
55854-45-0 | |
Record name | 5-Methylthiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylthiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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